3-(2-Chloroethoxy)aniline
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Overview
Description
It is a pale yellow liquid with a slightly sweet odor and is commonly used in the manufacturing of dyes, pigments, and pharmaceuticals.
Mechanism of Action
Biochemical Pathways
Aniline derivatives have been reported to be metabolized through a pathway involving cleavage by soil bacteria
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chloroethoxy)aniline is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its ultimate effect on the body.
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 3-(2-Chloroethoxy)aniline are currently unknown. Anilines have been shown to have effects on various types of cells
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Anilines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. The stability, degradation, and long-term effects on cellular function of anilines have been studied in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are currently unknown. The effects of anilines at different dosages have been studied in animal models
Metabolic Pathways
The metabolic pathways involving this compound are currently unknown. Anilines are known to be involved in various metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. Anilines are known to interact with various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently unknown. Rnas can aggregate in distinct patterns within various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Chloroethoxy)aniline can be synthesized from 1-(2-chloroethoxy)-3-nitrobenzene. The synthesis involves the reduction of the nitro group to an amine group . The reaction conditions typically include the use of hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) in an ethyl acetate solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or nitroso compounds.
Reduction: The nitro group in its precursor can be reduced to form the amine group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and nitroso compounds.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(2-Chloroethoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Compounds with two chlorine atoms on the aniline ring, such as 2,4-dichloroaniline and 3,5-dichloroaniline.
Chloroaniline: Compounds with a single chlorine atom on the aniline ring, such as 2-chloroaniline and 4-chloroaniline.
Uniqueness
3-(2-Chloroethoxy)aniline is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity compared to other chloroaniline derivatives. This unique structure allows for specific applications in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
3-(2-chloroethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPALPCLCHBSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651003 |
Source
|
Record name | 3-(2-Chloroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178910-32-2 |
Source
|
Record name | 3-(2-Chloroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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